molecular formula C16H27ClN2O3 B7928467 [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928467
M. Wt: 330.8 g/mol
InChI Key: VSXGVCAUDSLWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. It features a cyclohexyl ring, a cyclopropyl group, and a tert-butyl ester, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester generally involves multiple steps, beginning with the preparation of the cyclohexyl ring and the cyclopropyl group

Industrial Production Methods

In industrial settings, the production of this compound typically involves scale-up processes using specialized equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states.

  • Reduction: : Conversion to lower oxidation states.

  • Substitution: : Replacement of functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Such as permanganate and chromate.

  • Reducing agents: : Such as lithium aluminum hydride.

  • Substitution reagents: : Such as nucleophiles for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is utilized as a building block for more complex molecules in synthetic organic chemistry.

Biology

In biology, this compound could serve as a biochemical probe for studying specific molecular interactions and pathways.

Medicine

Potential medical applications include its use as a precursor for pharmaceutical compounds targeting specific diseases or conditions.

Industry

In industrial applications, it could be used in the development of new materials with unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism often involves the binding of the compound to these targets, modulating their activity and initiating a cascade of biochemical events.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to its unique structural features, which contribute to its distinct chemical reactivity and biological activity.

Similar Compounds

Similar compounds might include:

  • [4-(2-Aminoacetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

  • [4-(2-Fluoroacetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

These compounds share some structural similarities but differ in functional groups, leading to variations in their chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGVCAUDSLWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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